N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene](4-methylphenyl)methanamine
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Overview
Description
N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine is a synthetic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine typically involves the formation of the imidazole ring followed by the introduction of the substituents. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine undergoes various chemical reactions including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This compound may inhibit the activity of certain enzymes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A basic structure with broad biological activity.
Benzimidazole: Known for its antimicrobial and anticancer properties.
Thiazole: Another heterocyclic compound with diverse applications.
Uniqueness
N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine is unique due to its specific substituents, which can enhance its biological activity and specificity. The presence of the chloro and phenyl groups can influence its binding affinity and selectivity towards molecular targets .
Properties
IUPAC Name |
1-(5-chloro-2-phenyl-1H-imidazol-4-yl)-N-[(4-methylphenyl)methyl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3/c1-13-7-9-14(10-8-13)11-20-12-16-17(19)22-18(21-16)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVWRQXRCVAZKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN=CC2=C(NC(=N2)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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